

DREADD-Assisted Metabolic Mapping (DREAMM): Application Notes and Protocols

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Compound of Interest

Compound Name: *Drgds*

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Introduction

DREADD-assisted metabolic mapping (DREAMM) is a powerful chemogenetic technique that allows for the non-invasive, whole-brain mapping of cell type-specific functional circuits in freely moving subjects.^[1] This methodology combines the specificity of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) using the glucose analog [18F]fluoro-2-deoxyglucose (FDG). By remotely activating or inhibiting specific neuronal populations, researchers can observe the resulting changes in brain metabolism, providing a dynamic and unbiased view of neural network function.^[1] DREAMM has been instrumental in dissecting the functional connectivity underlying various behaviors and has potential applications in studying pathological brain states and the effects of novel therapeutics.^{[1][2]}

Principle of the Technique

The DREAMM technique is predicated on two core technologies:

- **DREADDs:** These are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO) or newer, more specific ligands.^{[3][4][5]} DREADDs can be designed to be excitatory (e.g., hM3Dq, which couples to Gq signaling) or

inhibitory (e.g., hM4Di, which couples to Gi signaling), allowing for bidirectional control of neuronal activity.[\[3\]](#)[\[6\]](#)

- [\[18F\]](#)FDG-PET: This imaging modality measures the regional cerebral metabolic rate of glucose (rCMRglc). Since neuronal activity is metabolically demanding, changes in rCMRglc, as measured by FDG uptake, serve as a reliable proxy for changes in neural activity.[\[1\]](#)

By expressing DREADDs in a specific cell population of interest and then systemically administering the designer drug, researchers can selectively modulate the activity of that population and use FDG-PET to visualize the downstream effects on metabolic activity across the entire brain.[\[1\]](#)

Applications

The DREAMM technique offers a wide range of applications in neuroscience research and drug development:

- **Functional Circuit Mapping:** Elucidating the whole-brain networks that are functionally connected to a specific neuronal population.[\[1\]](#)
- **Behavioral Neuroscience:** Investigating the causal relationship between the activity of defined neural circuits and specific behaviors.[\[2\]](#)[\[3\]](#)
- **Disease Modeling:** Studying how dysfunctional neural circuits contribute to neurological and psychiatric disorders.
- **Pharmacology and Drug Development:** Assessing the whole-brain effects of novel compounds that target specific neural pathways.

Experimental Protocols

The following sections provide detailed protocols for the key steps involved in a typical DREAMM experiment.

Protocol 1: Adeno-Associated Virus (AAV) Vector Production for DREADD Expression

This protocol describes the production of AAV vectors for expressing DREADDs in target neurons.

Materials:

- AAV production kit (e.g., AAV Helper-Free System)
- EndoFree Plasmid Mega kit
- Cell culture reagents (e.g., HEK293T cells, DMEM, FBS)
- Plasmid encoding the DREADD of interest (e.g., pAAV-hSyn-DIO-hM3Dq-mCherry)
- Helper plasmids (pHelper and pAAV-RC)

Procedure:

- **Plasmid Preparation:** Prepare high-quality, endotoxin-free plasmid DNA for the DREADD construct and helper plasmids using an EndoFree Plasmid Mega kit according to the manufacturer's instructions.[\[2\]](#)
- **Cell Culture and Transfection:**
 - Plate HEK293T cells in 15-cm dishes and grow to 70-80% confluency.
 - Co-transfect the cells with the DREADD plasmid and helper plasmids using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine).
- **Virus Production and Harvest:**
 - Incubate the transfected cells for 72 hours.
 - Harvest the cells and the supernatant.
 - Lyse the cells by repeated freeze-thaw cycles to release the viral particles.
- **Virus Purification:**

- Purify the AAV particles from the cell lysate and supernatant using an iodixanol gradient ultracentrifugation method.
- Concentrate and buffer-exchange the purified virus using an appropriate centrifugal filter unit.
- Virus Titer Determination:
 - Determine the genomic titer of the AAV preparation using quantitative PCR (qPCR) with primers specific to the AAV inverted terminal repeats (ITRs).

Protocol 2: Stereotaxic Surgery for AAV Injection

This protocol details the procedure for targeted delivery of AAV-DREADD vectors into the brain of a subject animal (e.g., mouse or rat).

Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., isoflurane)
- Microinjection pump and syringe (e.g., Hamilton syringe)
- Surgical tools (scalpel, forceps, drill, etc.)
- AAV-DREADD vector
- Analgesics and antibiotics

Procedure:

- Animal Preparation:
 - Anesthetize the animal using isoflurane (4-5% for induction, 1-2% for maintenance).[7]
 - Secure the animal in the stereotaxic frame.
 - Apply eye ointment to prevent corneal drying.

- Shave and sterilize the scalp with an antiseptic solution.
- Surgical Procedure:
 - Make a midline incision to expose the skull.
 - Use a stereotaxic atlas to determine the coordinates for the target brain region.
 - Drill a small craniotomy over the target site.
- AAV Injection:
 - Lower a microinjection needle to the predetermined dorsoventral coordinate.
 - Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
 - Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[\[2\]](#)
- Post-operative Care:
 - Suture the incision.
 - Administer analgesics and antibiotics as per institutional guidelines.
 - Monitor the animal during recovery.
 - Allow 2-3 weeks for DREADD expression to reach optimal levels before behavioral experiments.[\[4\]](#)

Protocol 3: CNO Administration and Behavioral Testing

This protocol outlines the administration of CNO to activate the DREADDs and subsequent behavioral observation.

Materials:

- Clozapine-N-Oxide (CNO)

- Vehicle (e.g., saline, DMSO)
- Behavioral testing apparatus (e.g., open field arena, operant chamber)

Procedure:

- CNO Preparation:
 - Dissolve CNO in a small volume of DMSO and then dilute to the final concentration with saline.[\[8\]](#)
 - Alternatively, for long-term studies, CNO can be dissolved in drinking water.[\[8\]](#)
- CNO Administration:
 - Administer CNO via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.[\[9\]](#)[\[10\]](#) The optimal dose should be determined empirically for each study.
 - Behavioral effects are typically observed 15-30 minutes after i.p. injection.[\[11\]](#)[\[12\]](#)
- Behavioral Testing:
 - Place the animal in the behavioral apparatus and record the relevant behavioral parameters.
 - It is crucial to include a control group of animals that express a control vector (e.g., encoding only a fluorescent protein) and receive the same CNO dose to control for any off-target effects of CNO.[\[10\]](#)

Protocol 4: FDG-PET Imaging

This protocol describes the procedure for acquiring FDG-PET scans to measure brain metabolism following DREADD activation.

Materials:

- $[^{18}\text{F}]\text{FDG}$
- Small animal PET scanner

- Anesthesia (for the scanning period)

Procedure:

- Animal Preparation:
 - Fast the animal for 4-6 hours prior to FDG injection to reduce background glucose levels. [\[13\]](#)
 - Keep the animal in a quiet, dark room during the uptake phase to minimize sensory-evoked brain activity. [\[14\]](#)
- FDG Injection and Uptake:
 - Administer CNO (or vehicle) as described in Protocol 3.
 - At the time of expected peak behavioral effect, inject [^{18}F]FDG (typically 5-10 MBq for a mouse) via the tail vein.
 - Allow a 30-60 minute uptake period during which the animal can move freely in its home cage. [\[13\]](#)
- PET Scanning:
 - Anesthetize the animal for the duration of the scan.
 - Position the animal in the PET scanner.
 - Acquire PET data for 15-30 minutes.
 - A CT scan can be acquired for attenuation correction and anatomical co-registration. [\[13\]](#)
- Image Reconstruction and Analysis:
 - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). [\[13\]](#)
 - Co-register the PET images to a standard brain atlas.

- Perform statistical analysis (e.g., voxel-wise t-tests or ANOVA) to identify brain regions with significant changes in FDG uptake between the CNO and vehicle groups.[15]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a DREMM experiment investigating the effect of activating a specific neuronal population on locomotor activity and regional brain metabolism.

Table 1: Effect of DREADD Activation on Locomotor Activity

Treatment Group	N	Distance Traveled (m) (Mean ± SEM)	Percent Change from Vehicle
Vehicle	10	50.2 ± 4.5	-
CNO (1 mg/kg)	10	75.8 ± 6.1	+51.0%
CNO (3 mg/kg)	10	112.5 ± 8.9	+124.1%
CNO (5 mg/kg)	10	115.3 ± 9.2	+129.7%

Table 2: Regional Changes in [18F]FDG Uptake Following DREADD Activation

Brain Region	Vehicle (Mean SUV \pm SEM)	CNO (3 mg/kg) (Mean SUV \pm SEM)	Percent Change from Vehicle	p-value
Increased Uptake				
Motor Cortex	1.25 \pm 0.08	1.68 \pm 0.11	+34.4%	<0.01
Striatum	1.42 \pm 0.09	1.95 \pm 0.13	+37.3%	<0.01
Thalamus	1.31 \pm 0.07	1.52 \pm 0.09	+16.0%	<0.05
Decreased Uptake				
Prefrontal Cortex	1.55 \pm 0.10	1.21 \pm 0.08	-21.9%	<0.05
Hippocampus	1.18 \pm 0.06	0.95 \pm 0.05	-19.5%	<0.05

SUV: Standardized Uptake Value

Visualizations

Signaling Pathways

Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.

Experimental Workflow

Caption: Experimental workflow for the DREAMM technique.

Logical Relationships

Caption: Logical relationships in a DREAMM experiment.

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